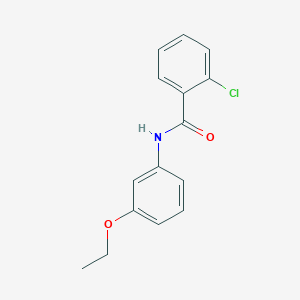
N-(2-naphthyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-naphthyl)thiophene-2-carboxamide, also known as NATCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NATCA is a heterocyclic compound that contains a naphthalene ring and a thiophene ring, which are connected by a carboxamide group. This compound has shown promising results in scientific research, particularly in the fields of medicinal chemistry and materials science.
作用機序
The mechanism of action of N-(2-naphthyl)thiophene-2-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. N-(2-naphthyl)thiophene-2-carboxamide has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, thereby increasing the levels of acetylcholine in the brain. This mechanism is similar to that of certain drugs used in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-naphthyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. N-(2-naphthyl)thiophene-2-carboxamide has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, N-(2-naphthyl)thiophene-2-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-(2-naphthyl)thiophene-2-carboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2-naphthyl)thiophene-2-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time without significant degradation. However, one limitation of N-(2-naphthyl)thiophene-2-carboxamide is its low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of N-(2-naphthyl)thiophene-2-carboxamide is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(2-naphthyl)thiophene-2-carboxamide. One area of interest is the development of N-(2-naphthyl)thiophene-2-carboxamide-based fluorescent probes for the detection of metal ions. Another potential direction is the investigation of N-(2-naphthyl)thiophene-2-carboxamide's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of N-(2-naphthyl)thiophene-2-carboxamide and its potential applications in materials science and other fields.
合成法
The synthesis of N-(2-naphthyl)thiophene-2-carboxamide involves the reaction of 2-naphthylamine and thiophene-2-carboxylic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the pure product.
科学的研究の応用
N-(2-naphthyl)thiophene-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-naphthyl)thiophene-2-carboxamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-(2-naphthyl)thiophene-2-carboxamide has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C15H11NOS |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
N-naphthalen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H11NOS/c17-15(14-6-3-9-18-14)16-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17) |
InChIキー |
HTPMOOGWPOSIGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CS3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




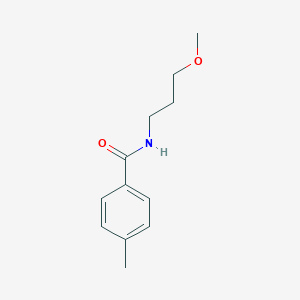
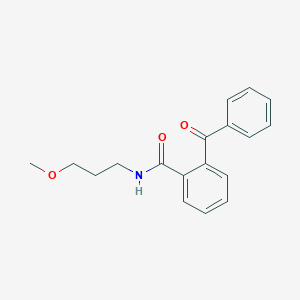
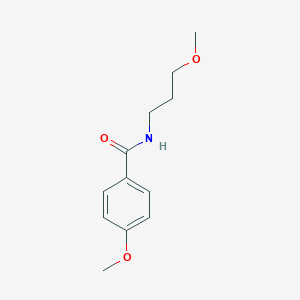

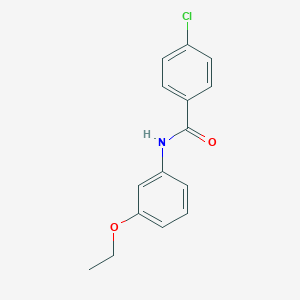


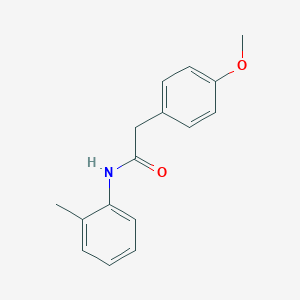
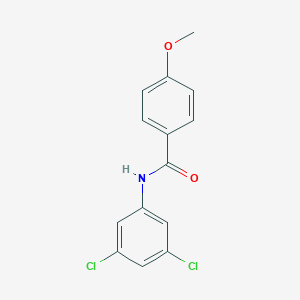
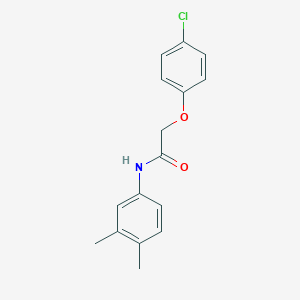
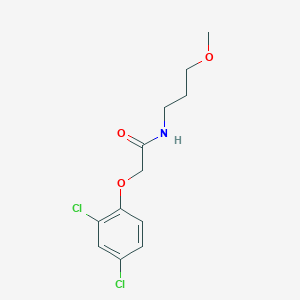
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
